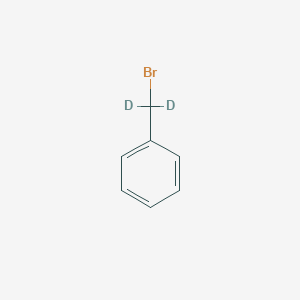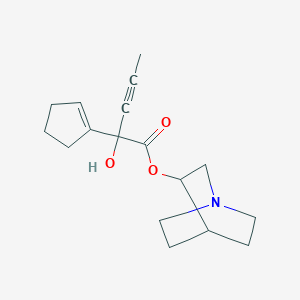
Chromium;cobalt;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, cobalt, and molybdenum are transition metals that form a unique compound with significant applications in various fields. This compound, often referred to as a ternary alloy or nitride, exhibits remarkable properties such as high mechanical strength, thermal stability, and excellent catalytic activity. These properties make it valuable in industrial, biomedical, and catalytic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium, cobalt, and molybdenum compounds typically involves the following steps:
Precipitation Method: Cobalt and molybdenum salts are precipitated to form cobalt molybdate (CoMoO4).
Ammonolysis: The modified cobalt molybdate undergoes ammonolysis, resulting in the formation of cobalt-molybdenum nitrides (Co2Mo3N and Co3Mo3N).
Industrial Production Methods
In industrial settings, the production of chromium, cobalt, and molybdenum compounds involves high-temperature methods. These include:
Direct Reaction: Molybdenum or molybdenum oxide reacts with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200°C to 2000°C.
Self-Propagating High-Temperature Synthesis: This method involves the exothermic reaction of the elements to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium, cobalt, and molybdenum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides such as chromium oxide, cobalt oxide, and molybdenum oxide.
Reduction: Reduction reactions can convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often to enhance catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chromium (III) Nitrate: Used to modify cobalt molybdate.
Ammonia: Used in ammonolysis to form nitrides.
Hydrogen and Hydrocarbon Gases: Used in high-temperature synthesis.
Major Products
The major products formed from these reactions include:
Cobalt-Molybdenum Nitrides: Co2Mo3N and Co3Mo3N.
Applications De Recherche Scientifique
Chromium, cobalt, and molybdenum compounds have diverse applications in scientific research:
Catalysis: These compounds are used as catalysts in ammonia synthesis, hydrogenation, and other chemical reactions.
Biomedical Applications: The cobalt-chromium-molybdenum alloy is widely used in orthopedic implants, such as hip and knee replacements, due to its biocompatibility and mechanical strength.
Material Science: These compounds are studied for their unique electronic and structural properties, which are valuable in developing new materials for various industrial applications.
Mécanisme D'action
The mechanism by which chromium, cobalt, and molybdenum compounds exert their effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Chromium, cobalt, and molybdenum compounds can be compared with other similar compounds:
Iron Catalysts: Iron-based catalysts are commonly used in ammonia synthesis, but cobalt-molybdenum nitrides have shown higher activity in some cases.
Ruthenium Catalysts: Ruthenium supported on carbon is another alternative, but cobalt-molybdenum nitrides offer a cost-effective solution with comparable performance.
Similar Compounds
Iron Catalysts: Magnetite and wustite-based catalysts.
Ruthenium Catalysts: Ruthenium supported on carbon.
Propriétés
Numéro CAS |
105525-46-0 |
|---|---|
Formule moléculaire |
CoCrMo |
Poids moléculaire |
206.88 g/mol |
Nom IUPAC |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/Co.Cr.Mo |
Clé InChI |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
SMILES canonique |
[Cr].[Co].[Mo] |
Synonymes |
Gisadent KCM 83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


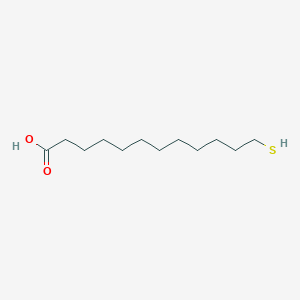
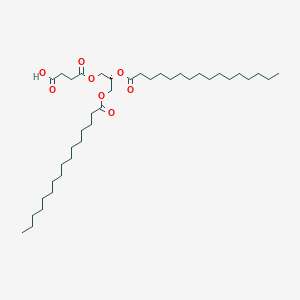
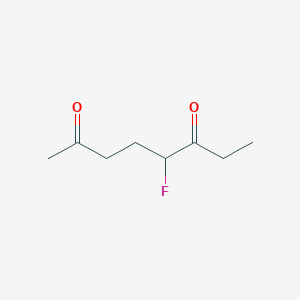


![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
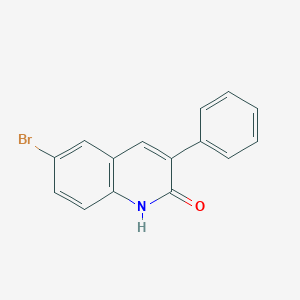
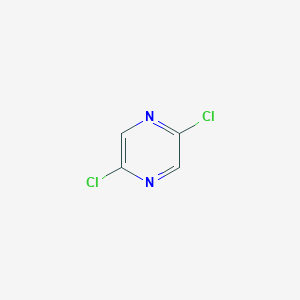
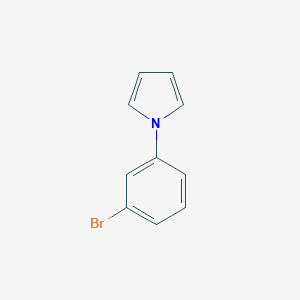
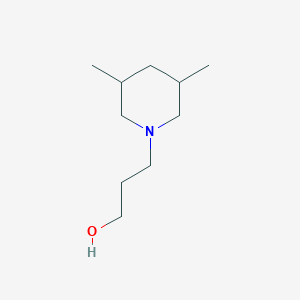
![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)

